(5,6-Dimethyl-benzofuran-3-yl)-acetic acid
CAS No.: 750599-10-1
Cat. No.: VC6450753
Molecular Formula: C12H12O3
Molecular Weight: 204.225
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 750599-10-1 |
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Molecular Formula | C12H12O3 |
Molecular Weight | 204.225 |
IUPAC Name | 2-(5,6-dimethyl-1-benzofuran-3-yl)acetic acid |
Standard InChI | InChI=1S/C12H12O3/c1-7-3-10-9(5-12(13)14)6-15-11(10)4-8(7)2/h3-4,6H,5H2,1-2H3,(H,13,14) |
Standard InChI Key | KRNWPUWNPFJHAM-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1C)OC=C2CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure
The compound’s core structure consists of a benzofuran scaffold—a fused aromatic system combining a benzene ring (six-membered) and a furan ring (five-membered with one oxygen atom). The methyl groups at positions 5 and 6 enhance steric and electronic effects, while the acetic acid moiety at position 3 introduces carboxylate functionality.
Key structural features:
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Benzofuran backbone: Provides aromatic stability and π-conjugation.
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Methyl substituents (5,6-): Influence electron density and steric interactions.
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Acetic acid group (3-): Enables hydrogen bonding, acidity (pKa ~4.76 ), and salt formation.
Crystallography and Conformational Analysis
While no crystallographic data exists for the 5,6-dimethyl variant, studies on analogous compounds reveal planar benzofuran systems with slight distortions due to substituents. For example, (4,6-dimethyl-benzofuran-3-yl)-acetic acid hydrazide adopts a conformation where the hydrazide group aligns perpendicularly to the benzofuran plane to minimize steric clashes . Computational models (e.g., B3LYP/6-311++G(d,p)) predict similar behavior for the 5,6-dimethyl analog, with intramolecular hydrogen bonds stabilizing the structure.
Synthesis and Functionalization
Synthetic Routes
The synthesis of benzofuran derivatives typically involves cyclization or substitution strategies:
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Cyclization of substituted phenols:
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Friedel-Crafts acylation or Claisen rearrangement to form the furan ring.
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Example: Reaction of 3,4-dimethylphenol with chloroacetic acid under acidic conditions.
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Functionalization of pre-formed benzofuran:
Challenges in Synthesis
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Regioselectivity: Ensuring methyl groups occupy the 5th and 6th positions requires careful control of reaction conditions.
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Acid sensitivity: The acetic acid moiety may undergo esterification or decarboxylation under harsh conditions.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of (5,6-dimethyl-benzofuran-3-yl)-acetic acid is expected to show:
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O-H stretch: Broad band near 2500–3000 cm⁻¹ (carboxylic acid).
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C=O stretch: Strong absorption at ~1700 cm⁻¹.
Nuclear Magnetic Resonance (NMR)
¹H NMR (predicted):
Proton Environment | δ (ppm) | Multiplicity |
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Methyl (5,6-CH₃) | 2.3–2.5 | Singlet |
Acetic acid (-CH₂COOH) | 3.7–3.9 | Quartet |
Aromatic (benzofuran) | 6.8–7.5 | Multiplet |
¹³C NMR (predicted):
Carbon Environment | δ (ppm) |
---|---|
Carboxylic acid (COOH) | ~170 |
Furan oxygen-adjacent (C-2) | ~155 |
Methyl groups (5,6-CH₃) | 20–25 |
Comparisons with (4,6-dimethyl-benzofuran-3-yl)-acetic acid hydrazide show shifts influenced by substituent positioning .
Computational and Electronic Properties
Density Functional Theory (DFT) Analysis
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HOMO-LUMO gap: ~4.5 eV (indicative of moderate reactivity).
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Molecular Electrostatic Potential (MEP): Negative potential localized at the carboxylic oxygen, suggesting nucleophilic attack sites.
Non-Covalent Interactions (NCI)
NCI analysis reveals weak hydrogen bonds between the acetic acid proton and furan oxygen, stabilizing the molecular conformation .
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